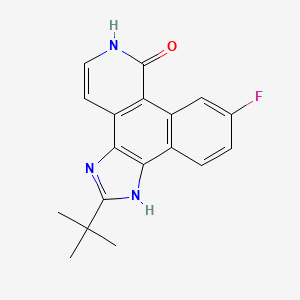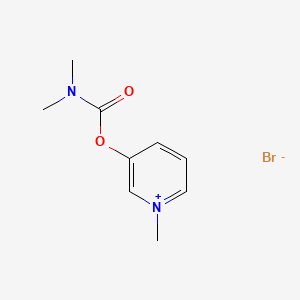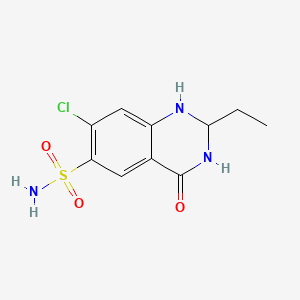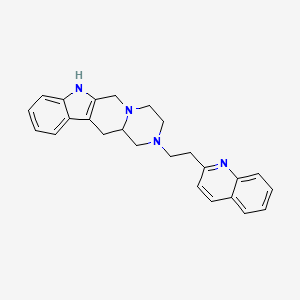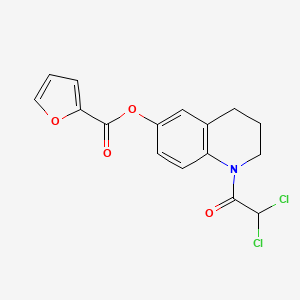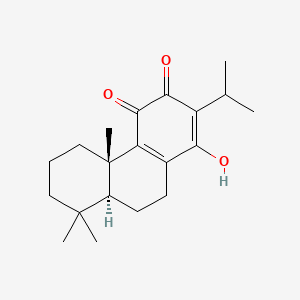
Royleanone
概要
説明
Royleanone is a natural bioactive compound frequently found in Plectranthus spp . It is a cytotoxic diterpene and is the main component of the P. madagascariensis (Pers.) Benth. essential oil . The chemical structure of royleanone is characterized by the presence of a p-quinone in ring C and the particular acidity of the 12-hydroxyl group .
Synthesis Analysis
Carnosic acid has been used as a starting material to synthesize royleanone derivatives . The importance of the C-20 group of royleanone derivatives was verified by the cytotoxicity assay of royleanonic acid, miltionone I, and deoxyneocrptotanshinone .Molecular Structure Analysis
Royleanone has a molecular formula of C20H28O3 . The relative configuration of royleanone was established by X-ray analysis . The presence of aromatic moieties increases the binding affinity of royleanone derivatives .Chemical Reactions Analysis
The reactivity of natural royleanones was explored to obtain a small library of new P-gp inhibitors . The analysis on local reactivity descriptors was important to understand possible degradation pathways and to guide further synthetic approaches toward new royleanone derivatives .Physical And Chemical Properties Analysis
Royleanone has a molecular weight of 316.4 . It is a yellow powder .科学的研究の応用
P-Glycoprotein Inhibitors in Cancer Treatment
Royleanones are natural bioactive compounds frequently found in Plectranthus spp. They have been identified as a novel class of P-Glycoprotein (P-gp) inhibitors . Overexpression of P-gp is associated with multidrug resistance (MDR), a challenging obstacle in cancer treatment . The cytotoxic diterpene 6,7-dehydroroyleanone is the main component of the P. madagascariensis essential oil, while 7α-acetoxy-6β-hydroxyroyleanone can be isolated from acetonic extracts of P. grandidentatus Gürke .
Antimycobacterial Activity
Royleanone derivatives have shown antimycobacterial activity against Mycobacterium tuberculosis H 37 Rv . This suggests potential use in the treatment of tuberculosis .
Cytotoxic Activity
Royleanone derivatives have demonstrated cytotoxic activity. For instance, compound 4 and 5 showed comparable toxicity to tamoxifen against HaCaT cells . This suggests potential use in the treatment of various cancers .
Antioxidant Activity
Royleanone derivatives have shown antioxidant activity through single-electron transfer (SET) and/or hydrogen-atom transfer (HAT) with compound 5 being the most active antioxidant agent . This suggests potential use in the treatment of diseases related to oxidative stress .
Self-Assembly Nanoparticles
Royleanone derivatives have been used as lead molecules for the synthesis of self-assembled nanoparticles . This suggests potential use in the field of nanotechnology .
Ethnomedicinal Applications
Royleanone derivatives are found in Plectranthus madagascariensis, a plant traditionally used in the treatment of respiratory conditions, scabies, and cutaneous wounds . This suggests potential use in the development of traditional medicine .
作用機序
Target of Action
Royleanone, a diterpenoid isolated from plants, primarily targets the mTOR/PI3/AKT signaling pathway in LNCaP prostate cancer cells . This pathway is crucial in cell survival and growth, and its dysregulation is often associated with cancer.
Mode of Action
Royleanone interacts with its targets to induce cell cycle arrest and mitochondria-mediated apoptosis . It also inhibits cell migration potential . In MRSA/Vancomycin-intermediate S.
Biochemical Pathways
Royleanone affects the mTOR/PI3/AKT signaling pathway, which plays a critical role in regulating cell growth, proliferation, and survival . By inhibiting this pathway, Royleanone can effectively suppress the proliferation of cancer cells.
Pharmacokinetics
The compound’s cytotoxicity and its ability to inhibit p-glycoprotein (p-gp), a protein that can lead to multidrug resistance in cancer cells, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
Royleanone exhibits potent anticancer effects by inducing mitochondrial mediated apoptosis, cell cycle arrest, and suppression of cell migration . In addition, it disrupts the cell wall of bacteria without causing cell lysis .
Safety and Hazards
特性
IUPAC Name |
(4bS,8aS)-1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-11(2)14-16(21)12-7-8-13-19(3,4)9-6-10-20(13,5)15(12)18(23)17(14)22/h11,13,21H,6-10H2,1-5H3/t13-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJOAZYNSZDFSF-RBZFPXEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Royleanone | |
CAS RN |
6812-87-9 | |
| Record name | Royleanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROYLEANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ROYLEANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/901618Q8AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary cellular targets of royleanones?
A1: While the exact mechanisms of action are still under investigation, research suggests that biological membranes are primary targets of royleanones. [] They exhibit protonophoric activity, meaning they can transport protons across lipid bilayers, disrupting membrane potential and function. [] This property likely contributes to their observed cytotoxicity and antimicrobial effects. []
Q2: How do royleanones induce apoptosis in cancer cells?
A2: Royleanones have been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells. [] This effect is mediated, at least in part, by the mitochondrial pathway. [] Royleanones disrupt mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors and activation of the caspase cascade, ultimately resulting in programmed cell death. []
Q3: Do royleanones interact with drug efflux pumps like P-glycoprotein (P-gp)?
A3: Interestingly, 6,7-dehydroroyleanone (DHR), a specific royleanone, has been found not to be a substrate of the P-gp efflux pump. [] This is significant because P-gp overexpression is a major mechanism of multidrug resistance (MDR) in cancer cells. [, ] Therefore, DHR and potentially other royleanones could be promising candidates for overcoming MDR in cancer treatment.
Q4: What is the general molecular formula and weight of royleanones?
A4: Royleanones share a core abietane diterpenoid structure with variations in functional groups. While specific molecular weights vary, royleanone (C20H28O3) itself has a molecular weight of 316.43 g/mol. [, ]
Q5: What spectroscopic techniques are used to characterize royleanones?
A5: Various spectroscopic methods are employed for structural elucidation of royleanones, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR experiments (including 1H NMR and 13C NMR) are crucial for determining the structure and stereochemistry. [, , , ]
- Mass spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, aiding in molecular formula determination. []
- Infrared (IR) spectroscopy: IR spectra provide information about functional groups, particularly carbonyl and hydroxyl groups. []
- Ultraviolet-visible (UV-Vis) spectroscopy: UV-Vis spectra offer insights into the electronic structure and conjugation within the molecule, particularly the quinone chromophore. []
- Vibrational circular dichroism (VCD) spectroscopy: VCD, a chiroptical method, is used to determine the absolute configuration of chiral molecules. []
Q6: What is known about the stability of royleanones under various conditions?
A6: Royleanones, particularly those with ester functionalities, can exhibit stability issues. [, ] For example, some benzoylated derivatives have shown instability. [, ] Factors like pH, temperature, and the presence of oxidizing agents can influence stability. [] Further research is needed to fully characterize the stability profiles of different royleanone derivatives under various conditions.
Q7: How is computational chemistry used in royleanone research?
A7: Computational methods play a significant role in:
- Molecular docking: Docking studies predict the binding affinities and interactions of royleanones with target proteins, such as P-glycoprotein (P-gp). [, , ] This helps elucidate potential mechanisms of action and identify promising derivatives for further development.
- Molecular dynamics (MD) simulations: MD simulations analyze the stability and dynamic behavior of royleanone-protein complexes over time, providing insights into binding kinetics and conformational changes. [, ]
- Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR studies correlate the structural features of royleanones with their biological activities. [, ] This information is valuable for designing new derivatives with improved potency and selectivity.
- Local reactivity descriptors: These calculations, such as condensed Fukui functions and dual descriptors, can be used to understand the reactivity of royleanones and predict possible degradation pathways. []
Q8: How do structural modifications affect the biological activity of royleanones?
A8: SAR studies are crucial for understanding the relationship between the chemical structure of royleanones and their biological activity:
- C-12 Modifications: Smaller substituents at position C-12, compared to bulky benzoyl rings, might improve activity and stability. []
- C-6 & C-7 Substitutions: The presence of electron-donating groups, such as hydroxyl or acetoxy groups, at positions C-6 and/or C-7 is often associated with enhanced cytotoxic activity. [, ]
- Hydrophobicity: Substituents with logP values between 2 and 5 tend to display higher cytotoxic effects, suggesting a role for hydrophobicity in target interaction. []
- Aromatic Moieties: Introducing aromatic rings can increase binding affinity to certain targets, such as P-gp, potentially due to π-π interactions. [, ]
- Benzoylation: Benzoylation of the hydroxyl group at C-6 has been shown to enhance stability and potentially improve biological activity. [, , ]
Q9: What in vitro assays are used to assess the biological activity of royleanones?
A9: Several in vitro assays are employed, including:
- Cytotoxicity assays: MTT and other viability assays are used to evaluate the antiproliferative effects of royleanones on various cancer cell lines, including breast, colon, and lung cancer cells. [, , , ]
- Apoptosis assays: Techniques like acridine orange/ethidium bromide staining and Annexin V/propidium iodide staining are used to detect and quantify apoptosis induction by royleanones. []
- Cell cycle analysis: Flow cytometry is utilized to determine the effects of royleanones on cell cycle progression, such as inducing cell cycle arrest. []
- Antimicrobial assays: Agar well diffusion and broth microdilution methods are used to determine the minimum inhibitory concentration (MIC) of royleanones against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus spp., including resistant strains. [, , ]
Q10: What is known about the in vivo efficacy of royleanones?
A10: While in vitro studies have demonstrated promising results, further in vivo research is necessary to confirm the therapeutic potential of royleanones. Animal models, particularly those relevant to specific diseases like cancer, are needed to evaluate efficacy, safety, and pharmacokinetic properties.
Q11: What drug delivery strategies have been explored for royleanones?
A11: To enhance solubility, bioavailability, and target specificity, several approaches are being investigated:
- Nanoencapsulation: Encapsulating royleanones into nanoparticles, such as lipid-based or polymeric nanoparticles, can improve their delivery to tumor cells and reduce systemic toxicity. [, ]
- Self-assembled nanoparticles: Conjugating royleanones with self-assembly inducers like squalene or oleic acid can create nanoparticles for enhanced drug delivery. []
- Lipid-drug conjugates: Linking royleanones to lipid moieties can improve their solubility in aqueous environments and facilitate cellular uptake. []
Q12: What analytical techniques are commonly used for royleanone analysis?
A12: Various methods are employed for the extraction, separation, identification, and quantification of royleanones from plant sources and biological samples:
- Extraction: Common methods include maceration, ultrasound-assisted extraction, and supercritical fluid extraction using solvents like acetone, methanol, or supercritical CO2. [, ]
- Chromatography: High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) is widely used for separation and quantification of royleanones. [, ]
- High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique used for the separation and purification of natural products, including royleanones. []
Q13: What are some key milestones in royleanone research?
A13:
- Early isolation and structural elucidation: Royleanone was first isolated from the roots of Inula royleana D.C. in the 1960s. [] Its structure was determined through degradation studies and confirmed by total synthesis. [, ]
- Discovery of diverse biological activities: Over the years, numerous studies have revealed a wide range of biological activities for royleanones, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. [, , , ]
- Exploration of structure-activity relationships: Extensive SAR studies have been conducted to understand how structural modifications of royleanones influence their potency, selectivity, and pharmacological properties. [, , ]
- Development of synthetic and semisynthetic approaches: Researchers have successfully developed methods for the synthesis and semisynthesis of royleanones, enabling the production of novel analogues for biological evaluation. [, , , ]
- Advancements in drug delivery and targeting: Significant efforts have been made to develop efficient drug delivery systems for royleanones, such as nanoencapsulation and lipid-drug conjugates, to improve their bioavailability and target specificity. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)
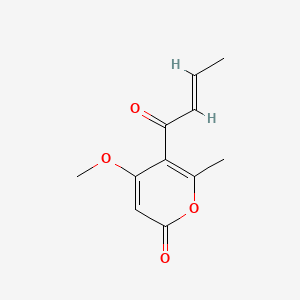
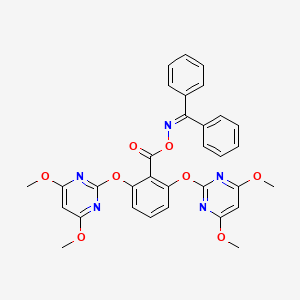

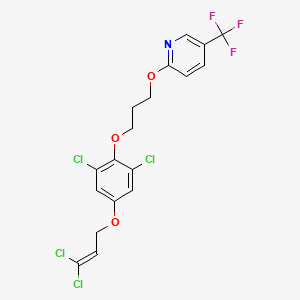

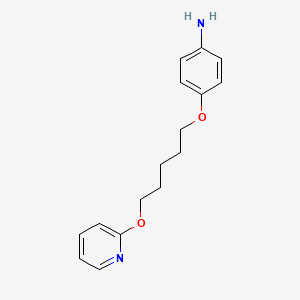
![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)
